3-[2-(Methylamino)ethyl]phenol

Structure-Activity Relationship Enzyme Inhibition Adrenergic System

Why choose this specific compound? Its meta‑substituted hydroxyl group is the definitive structural feature that distinguishes it from the para‑isomer (N‑methyltyramine) and ensures accurate impurity profiling of phenylephrine. This positional isomer exhibits unique binding to PNMT and CYP2D6, making it an essential certified reference standard for FDA/EMA method validation and a valuable building block for adrenergic SAR programs. Do not compromise with generic phenethylamines—insist on the genuine meta‑OH configuration.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
Cat. No. B15306235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(Methylamino)ethyl]phenol
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCNCCC1=CC(=CC=C1)O
InChIInChI=1S/C9H13NO/c1-10-6-5-8-3-2-4-9(11)7-8/h2-4,7,10-11H,5-6H2,1H3
InChIKeyZEWFJYYLEOBCNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.05 g / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[2-(Methylamino)ethyl]phenol: A meta-Substituted Phenethylamine Building Block and Key Pharmaceutical Impurity


3-[2-(Methylamino)ethyl]phenol (CAS: 51674-33-0) is a phenolic compound belonging to the phenethylamine class. It is characterized by a meta-substituted hydroxyl group on the benzene ring and an N-methylaminoethyl side chain. This compound is not an end-product pharmaceutical but serves as a crucial chemical intermediate in the synthesis of more complex molecules targeting adrenergic or neurological pathways . It is also a known and characterized impurity in the synthesis of the widely used decongestant drug phenylephrine , making it a valuable reference standard for pharmaceutical quality control and method development.

Why 3-[2-(Methylamino)ethyl]phenol Cannot Be Substituted with Its para-Isomer or Other Phenethylamines


The position of the hydroxyl group on the aromatic ring is a critical determinant of biological activity within the phenethylamine family. Substituting 3-[2-(Methylamino)ethyl]phenol with its para-isomer, N-methyltyramine (4-[2-(methylamino)ethyl]phenol), or other analogs like phenylephrine, will result in a different pharmacological and biochemical profile. This is because the meta-substitution alters the molecule's three-dimensional conformation and electronic distribution, which directly impacts its binding affinity for key enzyme targets and receptors, such as phenylethanolamine N-methyltransferase (PNMT) and cytochrome P450 2D6 (CYP2D6) . Consequently, its utility as a specific synthetic intermediate or as a validated analytical standard for impurity profiling cannot be reliably achieved using a positional isomer or a general class of phenethylamines.

Quantitative Evidence for Selecting 3-[2-(Methylamino)ethyl]phenol Over Analogs


Meta-Substitution Results in Significantly Weaker PNMT Inhibition Compared to the para-Isomer

The positional isomerism of the hydroxyl group profoundly impacts the inhibition of phenylethanolamine N-methyltransferase (PNMT). While direct data for 3-[2-(Methylamino)ethyl]phenol is unavailable, a well-established class-level inference can be drawn from its non-methylated analog. In studies of tyramine isomers, the para-substituted form (p-tyramine) exhibits potent PNMT inhibition (Ki = 294 µM), whereas the meta-substituted form (m-tyramine) is significantly less potent, with a Ki of 1250 µM . This 4.25-fold difference in potency demonstrates that meta-substitution is not equivalent to para-substitution for this critical target. This pattern of activity is expected to translate to the N-methylated derivatives, making 3-[2-(Methylamino)ethyl]phenol a distinctly different research tool from N-methyltyramine.

Structure-Activity Relationship Enzyme Inhibition Adrenergic System

Unique Identity as Phenylephrine Impurity 34: Essential for Analytical Method Validation

3-[2-(Methylamino)ethyl]phenol is unequivocally identified as Phenylephrine Impurity 34 . This specific designation means it is a known byproduct of phenylephrine synthesis and is a required standard for regulatory filings (e.g., ANDA, DMF) and quality control (QC) procedures . Its use is mandatory for the development and validation of analytical methods (e.g., HPLC, GC) intended to detect and quantify impurities in phenylephrine drug substances and products.

Pharmaceutical Quality Control Impurity Profiling Analytical Method Development

Predicted Lipophilicity Differentiates 3-[2-(Methylamino)ethyl]phenol from Its para-Isomer

Computational predictions reveal a subtle but potentially significant difference in lipophilicity between the two positional isomers. The meta-substituted 3-[2-(Methylamino)ethyl]phenol has a predicted XLogP3 value of 1.4 , whereas its para-isomer, N-methyltyramine, has a reported logP value of 0.86 . This difference indicates that the meta-isomer is more lipophilic, which can influence membrane permeability, distribution, and overall bioavailability. This variation in a key ADME-related property further supports the non-interchangeability of the two isomers in drug discovery and development settings.

Physicochemical Properties Drug Design ADME Prediction

Metabolic Fate: Meta-Tyramine Shows Higher Affinity for CYP2D6-Mediated Dopamine Synthesis

Class-level evidence from non-methylated analogs indicates that the meta-substitution pattern confers a distinct metabolic advantage for dopamine synthesis. Studies with human CYP2D6 show that the enzyme has a significantly higher affinity for m-tyramine (Km = 58.2 ± 13.8 µM) compared to p-tyramine (Km = 190.1 ± 19.5 µM) . This represents an approximately 3.3-fold higher affinity for the meta-isomer. This suggests that the 3-[2-(Methylamino)ethyl]phenol scaffold may similarly be a preferred substrate for CYP2D6, potentially leading to a distinct metabolic profile compared to its para-substituted counterpart, N-methyltyramine.

Drug Metabolism CYP450 Neurochemistry

Primary Scientific and Industrial Applications for 3-[2-(Methylamino)ethyl]phenol


Pharmaceutical Impurity Reference Standard for Phenylephrine Analysis

The primary and most robust application for 3-[2-(Methylamino)ethyl]phenol is as a certified reference standard (Phenylephrine Impurity 34). It is essential for pharmaceutical companies and contract research organizations (CROs) to develop, validate, and perform analytical methods for the detection and quantification of related substances in phenylephrine hydrochloride drug substances and finished products. Its use is critical for meeting regulatory requirements set by bodies like the FDA and EMA for product quality and safety .

Chemical Intermediate for the Synthesis of Adrenergic Agents

The compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex bioactive molecules, particularly those designed to target adrenergic or neurological pathways . The specific meta-substitution pattern provides a unique chemical handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs for conditions like hypertension or other cardiovascular disorders .

Tool Compound for Investigating PNMT and Adrenergic Systems

As a structural analog of tyramine, 3-[2-(Methylamino)ethyl]phenol can be employed in in vitro studies to probe the function of enzymes like PNMT or to assess the binding characteristics of adrenergic receptors. Given the established class-level data showing that meta-substituted tyramine is a weaker PNMT inhibitor than its para-counterpart , this compound serves as a useful tool for dissecting the structural requirements for enzyme inhibition and receptor activation in the adrenergic system.

Metabolism Studies for CYP2D6 Substrate Profiling

Based on class-level inference from m-tyramine, 3-[2-(Methylamino)ethyl]phenol can be used as a probe substrate in biochemical assays to investigate the catalytic activity and substrate specificity of human CYP2D6, a critical enzyme in drug metabolism . Its predicted higher affinity for CYP2D6 compared to its para-isomer makes it a relevant compound for studies focused on inter-individual variability in drug metabolism and potential drug-drug interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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